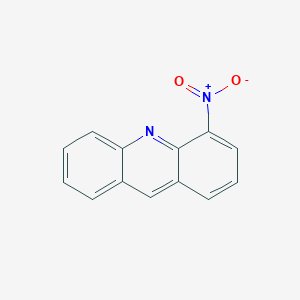

4-Nitroacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitroacridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXJXIMFTHTSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346709 |

Source

|

| Record name | 4-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42955-73-7 |

Source

|

| Record name | 4-Nitroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multimodal Genotoxicity of 4-Nitroacridine: A Technical Guide to its Mechanism of Action on DNA

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

4-Nitroacridine, a heterocyclic compound belonging to the nitroacridine class, exerts its biological effects primarily through a multifaceted assault on cellular DNA. This technical guide provides an in-depth exploration of the intricate mechanisms governing the interaction of this compound with DNA. Moving beyond simple intercalation, we will dissect the critical role of the nitro group in bioactivation, leading to the formation of covalent DNA adducts and the generation of cytotoxic reactive oxygen species (ROS) through redox cycling. This document synthesizes current understanding, explains the causality behind experimental approaches to study these phenomena, and provides detailed protocols for key assays. The objective is to equip researchers and drug development professionals with a comprehensive mechanistic framework to inform further investigation and therapeutic development of acridine-based compounds.

Introduction: The Acridine Scaffold and the Significance of the Nitro Group

Acridine and its derivatives have long been recognized for their potent biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The planar tricyclic structure of the acridine ring system is quintessential for its ability to insert between the base pairs of the DNA double helix, a non-covalent interaction known as intercalation.[2][3][4] This initial binding event disrupts DNA topology, interfering with critical cellular processes like replication and transcription, and can lead to the inhibition of enzymes such as topoisomerases.[5][6][7]

However, the addition of a nitro (NO₂) group, particularly at the 4-position, transforms the molecule from a simple intercalator into a more complex genotoxic agent. The biological activity of nitroacridines is profoundly influenced by the position of the nitro group.[1][8] This substituent is not merely a structural modification but an active participant in the compound's mechanism of action. It is an electron-withdrawing group that can be enzymatically reduced by cellular nitroreductases.[9][10][11] This bioactivation is a critical initiating event that unlocks two additional, and more deleterious, modes of DNA damage: covalent adduct formation and oxidative stress via redox cycling.

The Tri-Modal Mechanism of this compound-Induced DNA Damage

The interaction of this compound with DNA is a sophisticated, multi-step process that culminates in significant genotoxicity. This can be conceptualized as a tri-modal mechanism, where each mode contributes to the overall cytotoxic effect.

Mode 1: Reversible DNA Intercalation

The foundational interaction is the physical insertion of the planar this compound molecule between adjacent base pairs of the DNA helix. This non-covalent binding is driven by van der Waals forces and π-π stacking interactions between the aromatic rings of the acridine and the DNA bases.

-

Structural Consequences: Intercalation causes a localized unwinding of the DNA helix, increasing the distance between base pairs and leading to a lengthening and stiffening of the DNA molecule. This distortion can impede the progression of DNA and RNA polymerases, thus inhibiting replication and transcription.[12]

-

Topoisomerase Inhibition: The altered DNA topology can also interfere with the function of topoisomerases, enzymes that manage DNA supercoiling. Acridine derivatives have been shown to act as topoisomerase poisons, trapping the enzyme-DNA cleavage complex and leading to the accumulation of DNA strand breaks.[5][6][7]

While significant, intercalation alone represents a reversible interaction. The true potency of this compound is realized through the subsequent irreversible chemical modifications enabled by its nitro group.

Mode 2: Irreversible Covalent Adduct Formation

The cytotoxicity of many nitroaromatic compounds is contingent upon their metabolic activation to reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA.

-

Enzymatic Nitroreduction: In the cellular environment, particularly under hypoxic conditions found in solid tumors, one-electron and two-electron nitroreductases (e.g., NADPH:cytochrome P450 oxidoreductase, xanthine oxidase) catalyze the reduction of the nitro group.[11] This process proceeds through a series of intermediates, including the nitroso (-NO) and the highly reactive N-hydroxylamino (-NHOH) species.[10][13]

-

Formation of the Electrophile: The N-hydroxylamino derivative can be further activated, for example, by protonation or esterification (e.g., acetylation or sulfation), to form a highly electrophilic nitrenium ion.[11]

-

Covalent Binding to DNA: This reactive intermediate then attacks nucleophilic centers on the DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, forming stable, covalent DNA adducts.[14][15] The formation of these adducts constitutes a permanent lesion that distorts the DNA helix, blocks DNA replication and transcription, and can be highly mutagenic if not repaired.[8]

The logical flow from enzymatic reduction to covalent DNA adduct formation is depicted below.

Mode 3: Oxidative DNA Damage via Redox Cycling

The one-electron reduction of this compound to its nitro radical anion is a reversible process. In the presence of molecular oxygen (O₂), the radical anion can be re-oxidized back to the parent nitro compound, transferring the electron to oxygen to form the superoxide radical anion (O₂•⁻). This process, known as redox cycling, can occur repeatedly, generating a continuous flux of reactive oxygen species.

-

Generation of Reactive Oxygen Species (ROS): The superoxide radical is the primary ROS produced. It can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical (•OH).[16][17]

-

Oxidative Damage to DNA: These ROS can inflict widespread damage to DNA, including the oxidation of DNA bases (e.g., formation of 8-oxo-7,8-dihydroguanine, 8-oxodG), and the induction of single- and double-strand breaks.[18] This oxidative assault adds another layer of genotoxicity to the direct covalent adduction.

Quantitative Analysis and Cellular Consequences

The combination of intercalation, covalent adduction, and oxidative damage results in a potent cytotoxic profile. While specific quantitative data for this compound is sparse in the literature, data from related nitroaromatic compounds can provide valuable context.

-

DNA Binding Affinity: The initial non-covalent intercalation can be quantified by the binding constant (Kₑ). For structurally similar 5-nitroquinolines, association constants with DNA were found to be in the range of 25-480 M⁻¹, indicating relatively weak binding.[19] This suggests that the irreversible covalent binding and ROS generation are likely the dominant drivers of cytotoxicity.

-

Electron Scavenging Efficiency: Studies comparing nitroacridine isomers have shown that this compound is a poor electron scavenger, capturing only about 4% of migrating electrons in DNA, in contrast to the 1-nitro isomer which scavenges ~45%.[20] This may imply a lower intrinsic reactivity or a less favorable redox potential for the 4-nitro isomer, potentially influencing both its direct adduct-forming capacity and its efficiency in redox cycling.

-

Cellular Response: The extensive DNA damage induced by this compound triggers cellular DNA damage response (DDR) pathways. If the damage is overwhelming and cannot be repaired by mechanisms such as base excision repair (BER), nucleotide excision repair (NER), or double-strand break repair (DSBR), the cell will be driven into cell cycle arrest and ultimately, apoptosis.[21]

Table 1: Summary of this compound's DNA Damage Mechanisms

| Mechanism of Action | Nature of Interaction | Key Molecular Events | Consequence for DNA |

| Intercalation | Non-covalent, Reversible | π-π stacking of the acridine ring between DNA base pairs. | Helix unwinding, lengthening, and stiffening; inhibition of polymerases and topoisomerases. |

| Covalent Adduction | Covalent, Irreversible | Enzymatic reduction of the nitro group to a reactive N-hydroxylamino intermediate and subsequent formation of a nitrenium ion. | Formation of stable adducts, primarily at guanine and adenine, causing major helix distortion and blocking replication. |

| Oxidative Damage | Indirect, via ROS | Redox cycling of the nitro radical anion with molecular oxygen. | Generation of O₂•⁻, H₂O₂, and •OH, leading to oxidized bases (e.g., 8-oxodG) and strand breaks. |

Experimental Methodologies for Studying this compound-DNA Interactions

A multi-pronged experimental approach is required to fully characterize the complex mechanism of action of this compound. Below are detailed protocols for key assays.

Protocol: UV-Visible and Fluorescence Spectroscopy for DNA Binding Analysis

This method assesses the initial intercalative binding of this compound to DNA. Binding typically results in a bathochromic shift (redshift) and hypochromism in the UV-Vis absorption spectrum of the compound, and quenching of its fluorescence.

Objective: To determine the binding mode and calculate the intrinsic binding constant (Kₑ).

Materials:

-

This compound stock solution (in DMSO or appropriate buffer)

-

Calf Thymus DNA (ct-DNA) stock solution

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Preparation: Prepare a working solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 20 µM). Prepare a series of ct-DNA solutions of varying concentrations in the same buffer.

-

UV-Vis Titration: a. Record the absorption spectrum of the this compound solution alone (from ~230 nm to 500 nm). b. Perform a titration by making successive additions of the ct-DNA stock solution to the cuvette containing the this compound solution. c. After each addition, mix gently and allow to equilibrate for 5 minutes before recording the absorption spectrum. d. Correct the spectra for the dilution effect.

-

Fluorescence Titration: a. Determine the excitation and emission maxima of this compound in the buffer. b. Set the spectrofluorometer to the excitation maximum and record the emission spectrum of the this compound solution alone. c. Perform a titration by adding increasing concentrations of ct-DNA, as in the UV-Vis experiment, recording the emission spectrum after each addition.

-

Data Analysis: a. Plot absorbance at the maximum wavelength (λₘₐₓ) vs. [DNA] to observe hypochromism. b. To calculate the binding constant (Kₑ), use the Wolfe-Shimer equation or construct a Scatchard plot. c. For fluorescence data, plot F₀/F vs. [DNA], where F₀ is the fluorescence without DNA and F is the fluorescence at a given DNA concentration. The Stern-Volmer quenching constant (Kₛᵥ) can be determined from the slope.

Causality: Changes in the electronic spectra (absorption and fluorescence) of the acridine chromophore upon addition of DNA are direct evidence of a close physical interaction. The planar environment between the DNA base pairs alters the energy levels of the π-orbitals, leading to the observed spectral shifts. The magnitude of these changes is proportional to the fraction of bound drug, allowing for the calculation of binding affinity.

Protocol: The Alkaline Comet Assay for Oxidative Damage and Strand Breaks

The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites (a hallmark of oxidative damage) in individual cells.

Objective: To quantify DNA damage in cells treated with this compound.

Materials:

-

Cell culture of interest (e.g., HeLa, A549)

-

This compound

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA

-

Low Melting Point (LMP) Agarose

-

Normal Melting Point (NMP) Agarose

-

Frosted microscope slides

-

Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization Buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Gold, Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂).

-

Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

-

Cell Encapsulation: Harvest and resuspend ~2 x 10⁴ treated cells in 100 µL of 0.7% LMP agarose (at 37°C). Pipette this cell suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice.

-

Lysis: Gently remove the coverslip and immerse the slides in ice-cold Lysis Buffer for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA-containing nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently remove slides, wash with Neutralization Buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using scoring software to quantify parameters like % Tail DNA and Tail Moment.[1]

Causality: The fundamental principle is that undamaged DNA is supercoiled and remains compact within the agarose matrix. Strand breaks relax the supercoiling, and under the alkaline electrophoretic conditions, these relaxed loops and fragments are drawn towards the anode, forming the comet tail. The amount of DNA in the tail is directly proportional to the number of strand breaks.

Protocol: ³²P-Postlabeling Assay for Covalent DNA Adducts

This is an ultra-sensitive method for detecting and quantifying bulky, aromatic DNA adducts without prior knowledge of their chemical structure.

Objective: To detect the formation of covalent DNA adducts in this compound-treated cells or tissues.

Materials:

-

High-purity DNA (from treated cells/tissues)

-

Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD)

-

Nuclease P1

-

T4 Polynucleotide Kinase (PNK)

-

[γ-³²P]ATP (high specific activity)

-

Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates

-

TLC development tanks and solvents

-

Phosphorimager screen and scanner

Procedure:

-

DNA Digestion: Digest 10 µg of sample DNA to 3'-monophosphate deoxynucleosides using a mixture of MNase and SPD.

-

Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to deoxynucleosides but does not act on the bulky adduct-containing nucleotides. This step enriches the sample for adducts.

-

³²P-Labeling: Inactivate the nuclease P1. Add T4 Polynucleotide Kinase and [γ-³²P]ATP to the enriched adducts. The kinase transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

-

TLC Separation: a. Spot the radiolabeled adduct mixture onto a PEI-cellulose TLC plate. b. Develop the chromatogram in multiple dimensions using a series of different buffer systems. This multi-dimensional separation is crucial for resolving a complex mixture of potential adducts away from the origin and residual normal nucleotides.

-

Detection and Quantification: a. Expose the dried TLC plate to a phosphorimager screen. b. Scan the screen and quantify the radioactivity in the adduct spots. c. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.[2][8][9]

Causality: The method's sensitivity relies on introducing a high-specific-activity radiolabel onto the adducts after they have been formed and isolated from the bulk of unmodified DNA. The chromatographic mobility of the adducted nucleotides is significantly different from that of normal nucleotides, allowing for their separation and detection as distinct spots on the autoradiogram.

Conclusion and Future Directions

The genotoxicity of this compound is not attributable to a single mode of action but rather to a synergistic combination of reversible DNA intercalation, irreversible covalent adduction, and the induction of oxidative stress. The initial intercalation event may serve to increase the local concentration of the drug near its ultimate target, the DNA, facilitating the subsequent, more damaging covalent and oxidative reactions that are dependent on the enzymatic reduction of its nitro group.

For drug development professionals, this multimodal mechanism presents both opportunities and challenges. The reliance on nitroreductase activity, which is often upregulated in hypoxic tumor environments, offers a potential avenue for tumor-selective drug activation. However, the potential for mutagenicity through adduct formation and the indiscriminate damage caused by ROS are significant safety concerns that must be carefully evaluated.

Future research should focus on obtaining more specific quantitative data for the this compound isomer, including its precise DNA binding affinity, its redox potential, and the definitive structural characterization of its DNA adducts using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[22][23][24][25][26] A deeper understanding of which specific nitroreductases are most efficient at activating this compound could pave the way for developing more targeted cancer therapies based on the acridine scaffold.

References

- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). The 32P-postlabelling assay for DNA adducts.

- Ferguson, L. R., & Denny, W. A. (1991). The genetic toxicology of acridines. Mutation Research/Reviews in Genetic Toxicology, 258(2), 123-160.

- Filipski, J., Marczyński, B., Sadzińska, L., Chalupka, G., & Chorazy, M. (1977). Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 478(1), 33-43.

- Gong, L., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- Gornal, A., et al. (2023). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 28(1), 193.

- Hossain, M., & Kumar, G. S. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 26(11), 3125.

- Kallitsakis, M., et al. (2015). Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. Bioorganic & Medicinal Chemistry, 23(16), 5253-5263.

- Miller, A.-F. (2018). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Methods in Enzymology, 606, 25-47.

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Yao, Q., et al. (2018). Synergistic enzymatic and bioorthogonal reactions for selective prodrug activation in living systems.

- Bruker Corporation. (n.d.). EPR spectroscopy: A unique method for free radical analysis.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics.

- ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...

- Science.gov. (n.d.). cytotoxicity ic50 values.

- ResearchGate. (n.d.). In vitro IC50 (μM) value of 4a and 4b toward tumor cell lines.

- Ohnishi, I., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Scientific Reports, 11(1), 1-13.

- Pogribny, I. P., & Vaca, C. E. (2025). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology.

- Wolfe, A. D., Hahn, F. E., & Krey, A. K. (1971). Antibacterial nitroacridine, Nitroakridin 3582: binding to nucleic acids in vitro and effects on selected cell-free model systems of macromolecular biosynthesis. Journal of bacteriology, 108(3), 1026–1033.

- Wikipedia. (2024). Topoisomerase inhibitor. In Wikipedia.

- Williams, E. T., & Rylott, E. L. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 46(11), 1635-1645.

- Farmer, P. B., & Sweetman, G. M. (2005). DNA adducts: mass spectrometry methods and future prospects. Toxicology, 215(1-2), 117-126.

- Rego, M. A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical research in toxicology, 27(3), 324–339.

- Royal Society of Chemistry. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews.

- ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase.

- Wilson, W. R., et al. (1996). Does DNA targeting affect the cytotoxicity and cell uptake of basic nitroquinoline bioreductive drugs?. International journal of radiation oncology, biology, physics, 36(3), 633–642.

- Somasundaram, S., et al. (2009). Nitric Oxide Inhibits Topoisomerase II Activity and Induces Resistance to Topoisomerase II-Poisons in Human Tumor Cells. PLoS ONE, 4(11), e7918.

- Chen, H. J., & Wang, Y. (2012). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Analytical and bioanalytical chemistry, 404(8), 2183–2194.

- ResearchGate. (n.d.). Chemical structures of DNA adducts investigated.

- O'Neill, P., et al. (1992). Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA. International journal of radiation oncology, biology, physics, 22(3), 545–547.

- Upadhyaya, P., et al. (2000).

- Brand, M. D. (2016). Mitochondrial generation of superoxide and hydrogen peroxide as the source of mitochondrial redox signaling. Free radical biology & medicine, 100, 14–31.

- Manda-Handzlik, A., & Demkow, U. (2024). Superoxide Anion Chemistry—Its Role at the Core of the Innate Immunity. International Journal of Molecular Sciences, 24(3), 1841.

- Royal Society of Chemistry. (n.d.). Tuned structure and DNA binding properties of metal complexes based on a new 4-acylpyrazolone derivative.

- ResearchGate. (n.d.). The redox potentials for reactive oxygen species (ROS) associated...

- Wikipedia. (2024). DNA adduct. In Wikipedia.

- Singh, S. K., & Agrawal, N. K. (2000). The regulation of superoxide generation and nitric oxide synthesis by C-reactive protein. Immunology letters, 73(1), 25–30.

- Malvern Panalytical. (n.d.). Binding Affinity.

- Parmar, S. (2023, September 29). Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH]. YouTube.

- Royal Society of Chemistry. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews.

- National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. In PubChem.

- Fu, P. P., et al. (1995). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental health perspectives, 103 Suppl 5(Suppl 5), 53–60.

- Núñez-Vergara, L. J., et al. (2000). Electrochemical, UV--visible and EPR studies on nitrofurantoin: nitro radical anion generation and its interaction with glutathione. Free radical research, 32(5), 407–417.

- Zarate, X., et al. (2022).

- ResearchGate. (n.d.). EPR spectra of anion radical complexes obtained via in situ cathodic...

Sources

- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial nitroacridine, Nitroakridin 3582: binding to nucleic acids in vitro and effects on selected cell-free model systems of macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitroreduction of 4-nitropyrene is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA adduct - Wikipedia [en.wikipedia.org]

- 16. Mitochondrial generation of superoxide and hydrogen peroxide as the source of mitochondrial redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Does DNA targeting affect the cytotoxicity and cell uptake of basic nitroquinoline bioreductive drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 23. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 4-Nitroacridine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 4-Nitroacridine Derivatives

The acridine ring system, a tricyclic aromatic heterocycle, has long been a source of inspiration for medicinal chemists.[1][2] Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine derivatives.[3] The introduction of a nitro group at the 4-position of the acridine nucleus gives rise to this compound derivatives, a class of compounds with a rich and diverse pharmacological profile.[1] This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antitumor, antibacterial, and antiparasitic properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their biological evaluation.

Antitumor Activity: A Multifaceted Approach to Cancer Therapy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines and in vivo tumor models.[4][5][6][7] Their antitumor effects are not attributed to a single mechanism but rather a combination of cytotoxic and immunomodulatory actions.

Mechanism of Action: DNA Damage and Beyond

The primary mechanism of antitumor activity for many this compound derivatives is their interaction with DNA.[3][8] The planar acridine core facilitates intercalation into the DNA double helix, leading to steric hindrance that disrupts DNA replication and transcription.[8] The presence of the 4-nitro group is crucial; it can be enzymatically reduced within the cell to form reactive nitro anion radicals.[9][10] These radicals can induce DNA strand breaks and covalent crosslinks, further potentiating the cytotoxic effects.[8]

Some this compound derivatives also function as topoisomerase inhibitors.[1] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By inhibiting these enzymes, this compound derivatives can lead to the accumulation of DNA damage and trigger apoptosis.

Beyond direct DNA damage, some derivatives have been shown to modulate the tumor microenvironment by influencing reactive oxygen species, nitric oxide levels, and cytokine production.[11]

Structure-Activity Relationships

The antitumor activity of this compound derivatives is highly dependent on the nature and position of substituents on the acridine ring and any side chains.[7]

-

Side Chains: The presence of alkylaminopropyl, hydroxyalkyl-aminoalkyl, or hydroxyalkyl chains at the 9-amino position can enhance antitumor activity.[7]

-

Substituents on the Acridine Ring: The position of the nitro group is critical, with 1-nitro derivatives often showing potent activity.[7][8] Additional substituents on the acridine ring can modulate the compound's physicochemical properties, such as solubility and cell permeability, thereby influencing its biological activity.

Quantitative Data on Antitumor Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C1748 | Leukemia | Not specified | [5] |

| 11l (4-amidobenzimidazole acridine) | Various cancer cells | Potent inhibition | [5] |

| 8c (9(10H)-acridinone-1,2,3 triazole derivative) | MCF7 | 11.0 ± 4.8 | [5] |

| ACS-AZ | Ehrlich ascites carcinoma | Dose-dependent reduction in tumor volume | [11] |

Antibacterial Activity: Combating Drug Resistance

With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Acridine derivatives have a long history of use as antibacterial agents, and this compound derivatives are a promising area of research in this field.[3][12]

Mechanism of Action: Targeting Bacterial DNA

Similar to their antitumor activity, the antibacterial action of this compound derivatives is largely attributed to their ability to interact with bacterial DNA.[3][12] Intercalation into the bacterial chromosome disrupts essential cellular processes like DNA replication and transcription, leading to bacterial cell death. The reduction of the nitro group to toxic radical species also contributes to their bactericidal effects.[9]

Structure-Activity Relationships

The antibacterial potency of this compound derivatives can be tuned by modifying their chemical structure.

-

Substituents on the Acridine Ring: The presence of methoxy (-OCH3) or methyl (-CH3) groups at the C2 position of the acridine ring has been shown to increase antibacterial activity.[12]

-

Side Chains: The nature of the substituent at the 9-position can influence the compound's ability to penetrate the bacterial cell wall and interact with its target.

Experimental Workflow for Antibacterial Activity Screening

Caption: Workflow for evaluating the antibacterial activity of this compound derivatives.

Antiparasitic Activity: A Neglected Therapeutic Area

Parasitic diseases continue to be a major global health problem, and the development of new antiparasitic drugs is a priority. Acridine derivatives have shown promise against a variety of parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[3][13]

Mechanism of Action in Parasites

The antiparasitic mechanisms of this compound derivatives are diverse and can vary depending on the parasite.

-

DNA Intercalation and Topoisomerase Inhibition: As with their other biological activities, DNA is a key target in parasites.[3]

-

Inhibition of Hemozoin Formation: In the case of malaria, some acridine derivatives are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[3]

-

Redox Cycling: The nitro group can be reduced by parasitic enzymes to generate reactive oxygen species that are toxic to the parasite.

Structure-Activity Relationships

The structural features that confer antiparasitic activity are still being elucidated, but some trends have emerged.

-

Side Chains: The presence of a dialkylaminoalkylthio group at the 9-position has been associated with trypanocidal activity.[13]

-

Acridine Ring Modifications: The presence of chloro and methoxy substituents in the acridine structure can influence antimalarial activity.[12]

Experimental Protocols

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine if a compound can intercalate into DNA. It is based on the displacement of ethidium bromide, a fluorescent dye that intercalates into DNA, by the test compound.

Materials:

-

Calf thymus DNA

-

Ethidium bromide solution

-

Tris-HCl buffer

-

Test compound (dissolved in a suitable solvent)

-

Fluorometer

Procedure:

-

Prepare a solution of DNA and ethidium bromide in Tris-HCl buffer.

-

Measure the initial fluorescence of the solution.

-

Add increasing concentrations of the test compound to the solution.

-

After each addition, incubate for a short period and measure the fluorescence.

-

A decrease in fluorescence indicates that the test compound is displacing ethidium bromide from the DNA, suggesting intercalation.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA

-

Human topoisomerase I enzyme

-

Assay buffer

-

Test compound

-

Agarose gel electrophoresis equipment

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of the test compound.

-

Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with DNA and generate reactive radical species makes them potent antitumor, antibacterial, and antiparasitic agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapeutic agents. Future research should focus on optimizing the pharmacological properties of these derivatives to enhance their efficacy and reduce their toxicity, with the ultimate goal of translating these promising compounds into clinical applications.

References

- New nitroacridine derivatives with excellent in vivo antitumor activity. BioWorld.

- A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. CORE.

- (PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.

- Antimicrobial Activity of Nitroaromatic Deriv

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- Acridine as an Anti-Tumour Agent: A Critical Review. MDPI.

- Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- "Synthesis of nitro acridine deriv

- Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. PubMed.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Antitumor activity of 1-nitro-9-aminoacridine deriv

- Antibacterial Nitroacridine, Nitroakridin 3582: Binding to Nucleic Acids In Vitro and Effects on Selected Cell-Free Model Systems of Macromolecular Biosynthesis. NIH.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- A review of published data on acridine derivatives with different biological activities.

- The Role of Pyridine Deriv

-

Activities of Quinoxaline, Nitroquinoxaline, and[3][4][9]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. NIH.

- New antiparasitic agents. III. Comparison between trypanocidal activities of some acridine derivatives against Trypanosoma cruzi in vitro. PubMed.

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- A Broad Spectrum Antiparasitic Activity of Organotin (IV) Derivatives and Its Untargeted Proteomic Profiling Using Leishmania donovani. PMC - NIH.

- Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity rel

- The Current Directions of Searching for Antiparasitic Drugs. MDPI.

- A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. PubMed Central.

- (PDF) Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- (PDF)

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Synthesis of nitro acridine derivatives." by Martin Friedrich [ir.library.louisville.edu]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. | BioWorld [bioworld.com]

- 5. mdpi.com [mdpi.com]

- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of 1-nitro-9-aminoacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New antiparasitic agents. III. Comparison between trypanocidal activities of some acridine derivatives against Trypanosoma cruzi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitroacridine as a DNA Intercalating Agent

This guide provides a comprehensive technical overview of 4-nitroacridine, a potent DNA intercalating agent. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, experimental evaluation, and therapeutic potential of this class of compounds.

Introduction: The Significance of Acridines in DNA Intercalation

Acridine and its derivatives are a well-established class of compounds known for their ability to insert between the base pairs of double-stranded DNA, a process termed intercalation.[1] This non-covalent interaction is primarily driven by π-π stacking forces between the planar aromatic rings of the acridine core and the DNA base pairs.[1] The intercalation process disrupts the normal helical structure of DNA, leading to unwinding, lengthening, and stiffening of the DNA molecule.[1][2] These structural perturbations interfere with critical cellular processes such as DNA replication and transcription, ultimately triggering pathways leading to cell cycle arrest and apoptosis.[1][3]

The addition of a nitro group (—NO₂), particularly at the 4-position of the acridine ring, significantly modulates the electronic properties and biological activity of the parent molecule. The nitro group is a strong electron-withdrawing group, which can influence the DNA binding affinity and redox properties of the compound, often enhancing its cytotoxic and, in some contexts, antimicrobial activities.[4][5][6] Derivatives of nitroacridines, such as nitracrine and its analogs, have been extensively studied for their potential as anticancer agents.[7][8]

Mechanism of Action: Beyond Simple Intercalation

The primary mechanism of action for this compound is its intercalation into the DNA double helix.[9] This physical insertion between base pairs causes a cascade of downstream effects.

Core Intercalation Process:

-

Approach and Initial Binding: The planar this compound molecule approaches the DNA helix, with initial electrostatic interactions potentially occurring between the protonated acridine nitrogen and the negatively charged phosphate backbone of the DNA.

-

Insertion: The planar aromatic system of this compound then inserts itself between adjacent base pairs. This is a dynamic process that forces the base pairs apart and locally unwinds the DNA helix.

-

Stabilization: The intercalated complex is stabilized by van der Waals forces and hydrophobic interactions.[9]

The consequences of this intercalation are profound and multifaceted, leading to:

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, effectively halting these essential cellular processes.[3]

-

Induction of DNA Damage: While intercalation itself is a non-covalent interaction, the presence of the intercalator can make the DNA more susceptible to damage. Some nitroacridine derivatives can also form covalent adducts with DNA, leading to more permanent lesions.[7]

-

Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription. By trapping the topoisomerase-DNA cleavage complex, these agents can lead to the formation of permanent DNA strand breaks.

The following diagram illustrates the general mechanism of DNA intercalation by a planar aromatic molecule like this compound.

Caption: Mechanism of this compound Induced Cytotoxicity.

Synthesis of this compound

The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route starts from pyridine N-oxide, which is first nitrated to produce 4-nitropyridine N-oxide.[10] This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield 4-nitropyridine.[10] Subsequent reactions would then be employed to build the rest of the acridine ring system.

Alternative synthetic strategies may involve the direct nitration of an acridine precursor, though this can sometimes lead to a mixture of isomers. The choice of synthetic route often depends on the desired substitution pattern on the acridine ring.[11][12][13][14]

Experimental Protocols for Studying DNA Intercalation

A multi-pronged experimental approach is essential to fully characterize the DNA binding properties of this compound.

Spectroscopic Titration (UV-Visible)

This technique is used to monitor the changes in the absorption spectrum of this compound upon the addition of DNA.[15] Intercalation typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift) in the absorption maximum.[16]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.

-

-

Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

Record the spectrum after each addition, ensuring proper mixing and temperature equilibration.

-

-

Data Analysis:

-

Plot the absorbance at the maximum wavelength against the DNA concentration.

-

The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[16]

-

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound or the displacement of a fluorescent DNA probe can be used to study its binding to DNA.[15] The fluorescence of some acridine derivatives is known to be quenched or enhanced upon intercalation.[17][18]

Ethidium Bromide (EtBr) Displacement Assay:

-

Principle: Ethidium bromide is a well-known intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from its DNA binding sites will cause a decrease in the fluorescence intensity.

-

Protocol:

-

Prepare a solution of ct-DNA pre-saturated with EtBr in a suitable buffer.

-

Record the initial fluorescence emission spectrum.

-

Add increasing concentrations of this compound to the solution.

-

Record the fluorescence spectrum after each addition.

-

-

Analysis:

-

The quenching of the EtBr-DNA fluorescence indicates that this compound is competing for the same intercalation sites.

-

The apparent binding constant can be calculated from the quenching data.

-

Viscometry

Viscometry provides strong evidence for the mode of DNA binding. Intercalation causes a significant increase in the viscosity of a DNA solution due to the lengthening and stiffening of the DNA helix.[19] In contrast, groove binding or electrostatic interactions typically cause a much smaller change in viscosity.

Experimental Workflow:

Caption: Workflow for Viscometric Analysis of DNA Binding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in DNA upon ligand binding.[20] The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.[21] Intercalation can induce changes in these bands, providing further insight into the binding mode.

Biological Activity and Therapeutic Potential

The ability of this compound and its derivatives to intercalate into DNA and disrupt cellular processes forms the basis of their biological activity, particularly their cytotoxicity towards cancer cells.[22][23]

Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of nitroacridine derivatives against various cancer cell lines.[7][24][25] For instance, the derivative C-1748, a 9-hydroxy-alkylamino-4-methyl-1-nitro-acridine, has shown preferential cytotoxic activity towards prostate cancer cells with a high therapeutic index and low cytotoxicity on myelocytic cells.[7][25]

Key Findings from Pre-clinical Studies:

-

Dose-dependent cytotoxicity: Nitroacridine derivatives typically exhibit IC₅₀ values in the nanomolar to low micromolar range against sensitive cancer cell lines.[7]

-

Induction of Apoptosis: These compounds have been shown to induce apoptosis, often through pathways involving DNA damage response and cell cycle arrest.[7]

-

In vivo Efficacy: Some derivatives have demonstrated significant tumor growth inhibition in animal models with minimal toxicity.[7][26]

The table below summarizes representative cytotoxicity data for a nitroacridine derivative.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| LNCaP | Prostate Cancer | 22.5 | [7] |

| HL-60 | Leukemia | >100 | [7] |

Antimicrobial Properties

In addition to their anticancer potential, some acridine derivatives, including those with nitro substitutions, have been investigated for their antimicrobial activity.[22][27] The mechanism of action is thought to be similar, involving the inhibition of bacterial DNA replication and other essential cellular processes.

Cellular Uptake and Subcellular Localization

For a DNA intercalating agent to be effective, it must be able to cross the cell membrane and reach its target in the nucleus. The cellular uptake of acridine derivatives can occur through various mechanisms, including passive diffusion and transporter-mediated uptake.[28] The lipophilicity and charge of the molecule play a crucial role in its ability to traverse the cell membrane.[28] Fluorescence microscopy can be a valuable tool to visualize the subcellular localization of fluorescent acridine derivatives, confirming their accumulation in the nucleus.

Protocol for Cellular Uptake Assay:

-

Cell Culture: Seed the cells of interest in a suitable culture vessel (e.g., 96-well plate or confocal dish) and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points.

-

Quantification:

-

Inhibition Studies: To investigate the mechanism of uptake, the assay can be performed in the presence of inhibitors of specific cellular transport processes (e.g., metabolic inhibitors to assess energy-dependent uptake).[28]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure.[1][32] Key structural features that influence activity include:

-

The Acridine Core: The planarity of the tricyclic ring system is essential for efficient intercalation.

-

The Nitro Group: The position and number of nitro groups can significantly impact the electronic properties, DNA binding affinity, and cytotoxicity of the compound.

-

Substituents at the 9-position: The nature of the side chain at the 9-position is crucial for modulating DNA binding affinity, sequence selectivity, and pharmacokinetic properties. Basic side chains can enhance interactions with the DNA phosphate backbone.[1]

Conclusion and Future Directions

This compound and its derivatives represent a potent class of DNA intercalating agents with significant therapeutic potential, particularly in the development of novel anticancer drugs. Their mechanism of action, centered on the disruption of DNA structure and function, makes them effective cytotoxic agents. A thorough understanding of their DNA binding properties, cellular uptake, and structure-activity relationships is crucial for the rational design of new and improved therapeutic agents with enhanced efficacy and reduced toxicity.

Future research in this area will likely focus on:

-

The development of derivatives with improved tumor selectivity and reduced off-target effects.

-

The investigation of combination therapies where this compound derivatives are used in conjunction with other anticancer agents.

-

The exploration of their potential as antimicrobial agents in an era of increasing antibiotic resistance.

References

- Sharma, V., Gupta, M., Kumar, P., & Sharma, A. (2021). A Comprehensive Review on Fused Heterocyclic as DNA Intercalators: Promising Anticancer Agents. Current Pharmaceutical Design, 27(1), 15-42.

- Godzieba, M., & Ciesielski, S. (2020). Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. Current Cancer Drug Targets, 20(1), 19-32.

-

Wheate, N. J., Brodie, C. R., Collins, J. G., Kemp, S., & Aldrich-Wright, J. R. (2007). DNA Intercalators in Cancer Therapy: Organic and Inorganic Drugs and Their Spectroscopic Tools of Analysis. Mini-Reviews in Medicinal Chemistry, 7(6), 627-648. [Link]

-

Venugopal, S., Sharma, V., Mehra, A., Singh, I., & Singh, G. (2022). DNA intercalators as anticancer agents. Chemical Biology & Drug Design, 100(4), 580-598. [Link]

-

Godzieba, M., & Ciesielski, S. (2020). Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. Current Cancer Drug Targets, 20(1), 19-32. [Link]

- Krstić, G. A., et al. (2018). A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science, 40, 117-142.

-

Denny, W. A., et al. (1995). Hypoxia-Selective Antitumor Agents. 13. Effects of Acridine Substitution on the Hypoxia-Selective Cytotoxicity and Metabolic Red. Journal of Medicinal Chemistry, 38(4), 607-616. [Link]

-

Burke, T. G., et al. (2008). Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer. Cancer Biology & Therapy, 7(9), 1439-1448. [Link]

-

Raza, A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(15), 4963. [Link]

-

Krstić, G. A., et al. (2018). A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. Kragujevac Journal of Science, 40, 117-142. [Link]

-

PrepChem. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

BioWorld. (2001). New nitroacridine derivatives with excellent in vivo antitumor activity. Retrieved from [Link]

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- Mohammadi-Far, M., et al. (2010). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 9(4), 407-413.

-

O'Neill, P., et al. (1991). Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA. International Journal of Radiation Oncology, Biology, Physics, 22(3), 565-568. [Link]

-

Raza, A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(15), 4963. [Link]

-

Burke, T. G., et al. (2008). Pre-clinical evaluation of 1-nitroacridine derived chemotherapeutic agent that has preferential cytotoxic activity towards prostate cancer. Cancer Biology & Therapy, 7(9), 1439-1448. [Link]

-

Vasincu, D., et al. (2018). DNA INTERCALATING ABILITY OF FOUR ACRIDINE-N-OXYDES DERIVATIVES INVESTIGATED BY SPECTRAL AND ELECTROCHEMICAL TECHNIQUES. Farmacia, 66(2), 244-250. [Link]

-

Wang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

-

Głowacka, I. E., et al. (2020). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. International Journal of Molecular Sciences, 21(23), 9093. [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....

-

Bio-Techne. (2024). What are DNA intercalators and how do they work? Retrieved from [Link]

-

Nitek, W., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4991. [Link]

-

Thompson, C. A., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. International Journal of Molecular Sciences, 23(19), 11920. [Link]

-

Reiriz, C., et al. (2022). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 12(19), 3330. [Link]

-

PubChem. (n.d.). AID 504727 - C-LANA Counter Screen: DNA intercalators Measured in Biochemical System Using Plate Reader. Retrieved from [Link]

-

Kumar, A., et al. (2021). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Soft Matter, 17(3), 652-659. [Link]

-

Greene, R. S., Alderfer, J., & Munson, B. R. (1983). In vitro effects of acridine intercalation on RNA polymerase interactions with supercoiled DNA. International Journal of Biochemistry, 15(10), 1231-1239. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6271. [Link]

-

Atamna, H., et al. (2000). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Biochemical Pharmacology, 60(5), 655-667. [Link]

-

Mohamed, S. S., et al. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. American Journal of Case Reports & Reviews, 2(1), 100118. [Link]

-

Mondal, S., et al. (2022). Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands. Molecules, 27(21), 7248. [Link]

-

Shahabadi, N., et al. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Photochemistry and Photobiology B: Biology, 124, 1-19. [Link]

-

Kumar, C. V., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Scientific Reports, 9(1), 5649. [Link]

-

Puckett, C. A., & Barton, J. K. (2007). Mechanism of cellular uptake of a ruthenium polypyridyl complex. Journal of the American Chemical Society, 129(1), 46-47. [Link]

-

ResearchGate. (n.d.). Results of the competitive cell uptake assay. Retrieved from [Link]

-

Mohammad, T., et al. (2019). Spectroscopic and Molecular Docking Studies on the Interaction of Troxerutin With DNA. Journal of Biomolecular Structure and Dynamics, 37(13), 3506-3517. [Link]

-

Musyanovych, A., et al. (2015). Quantitative Particle Uptake by Cells as Analyzed by Different Methods. Small, 11(14), 1676-1685. [Link]

-

Liang, X., et al. (2015). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 43(3), 366-373. [Link]

-

Zhang, X. F., Zhang, J., & Lu, X. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. Journal of Fluorescence, 25(4), 1151-1158. [Link]

-

Zhang, X. F., et al. (2015). The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B. Journal of Fluorescence, 25(4), 1151-1158. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 3. In vitro effects of acridine intercalation on RNA polymerase interactions with supercoiled DNA [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of the radiosensitization potency afforded by nitroacridine intercalators with their electron scavenging efficiency in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.org [mdpi.org]

- 13. Page loading... [wap.guidechem.com]

- 14. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 15. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Spectroscopic and molecular docking studies on the interaction of troxerutin with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. brieflands.com [brieflands.com]

- 24. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. | BioWorld [bioworld.com]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Quantitative Particle Uptake by Cells as Analyzed by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Analysis of 4-Nitroacridine: A Multitechnique Approach

Introduction: The Significance of 4-Nitroacridine in Drug Discovery

Acridine-based compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties.[1] The planar tricyclic structure of the acridine nucleus allows it to intercalate into DNA, a primary mechanism behind its potent cytotoxic effects against cancer cells.[1] The introduction of a nitro group, a powerful electron-withdrawing moiety, into the acridine scaffold can significantly modulate its electronic properties, reactivity, and biological activity.[2] this compound, the subject of this guide, represents a molecule of significant interest for researchers in drug development. Its structural nuances are pivotal to understanding its mechanism of action, optimizing its efficacy, and ensuring its safety.

This in-depth technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, encompassing synthesis, X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and computational analysis to build a complete structural profile of this important molecule.

Part 1: Synthesis of this compound

The synthesis of this compound is a critical first step in its structural elucidation. A plausible and efficient method is adapted from the well-established Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds.[3] This approach involves the cyclization of an N-arylanthranilic acid, followed by nitration.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chlorobenzoic acid

-

2-Nitroaniline

-

Potassium carbonate

-

Copper(II) sulfate

-

Polyphosphoric acid (PPA)

-

Fuming nitric acid

-

Sulfuric acid

-

Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Synthesis of 2-(2-Nitrophenylamino)benzoic acid

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2-nitroaniline (1.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMF.

-

Add a catalytic amount of copper(II) sulfate.

-

Heat the reaction mixture at 150°C for 6 hours under a nitrogen atmosphere.

-

After cooling, pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 2-(2-nitrophenylamino)benzoic acid.

Step 2: Cyclization to 4-Nitroacridone

-

Add the dried 2-(2-nitrophenylamino)benzoic acid to polyphosphoric acid (PPA) in a flask.

-

Heat the mixture to 140-150°C for 2 hours with stirring.

-

Cool the reaction mixture and carefully add it to a large beaker of crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the 4-nitroacridone.

-

Filter, wash with water, and dry the product.

Step 3: Reduction and Aromatization to this compound

-

The reduction of the acridone and subsequent aromatization can be achieved in a two-step process, though for simplicity, a direct nitration of acridine is often employed if acridine is readily available. For the purpose of this guide, we will proceed with the nitration of a pre-synthesized acridine core.

Step 4: Nitration of Acridine to this compound

-

To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add acridine (1 equivalent) with constant stirring.

-

Allow the reaction to proceed at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a cold aqueous solution of sodium hydroxide to precipitate the this compound.

-

Filter the product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Note: This is a representative protocol. The synthesis of nitroacridines can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Part 2: X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's stability and how it might interact with biological targets. While a specific crystal structure for this compound is not publicly available, we can outline the experimental workflow and anticipate the key structural features based on related compounds.[4][5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Insights and Data Presentation

The crystal structure of this compound is expected to reveal a nearly planar tricyclic acridine core. The nitro group at the 4-position will likely be slightly twisted out of the plane of the aromatic ring. Intermolecular interactions, such as π-π stacking between the acridine rings and potential weak C-H···O hydrogen bonds involving the nitro group, would be of significant interest as they govern the crystal packing and can influence the compound's physical properties.

Table 1: Representative Crystallographic Data for a Nitroaromatic Compound

| Parameter | Value |

| Chemical Formula | C₁₃H₈N₂O₂ |

| Formula Weight | 224.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are placeholders and would be populated with experimental data from a successful crystallographic analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[3] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton and the position of substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, and for ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted NMR Spectra and Interpretation

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the acridine ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule (assuming no accidental equivalence).[6] The chemical shifts will be indicative of the carbon type (aromatic C-H or quaternary C). The carbon atom attached to the nitro group is expected to be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

| H-1 | ~8.5 | d | C-1 | ~125 |

| H-2 | ~7.8 | t | C-2 | ~130 |

| H-3 | ~8.0 | d | C-3 | ~128 |

| H-5 | ~8.2 | d | C-4 | ~150 |

| H-6 | ~7.6 | t | C-4a | ~140 |

| H-7 | ~7.9 | t | C-5 | ~126 |

| H-8 | ~8.1 | d | C-6 | ~127 |

| H-9 | ~9.0 | s | C-7 | ~132 |

| C-8 | ~129 | |||

| C-8a | ~148 | |||

| C-9 | ~138 | |||

| C-9a | ~142 | |||

| C-10a | ~120 |

Note: These are predicted values based on the known effects of substituents on the acridine ring system. Actual experimental values may vary.

Part 4: Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Pattern